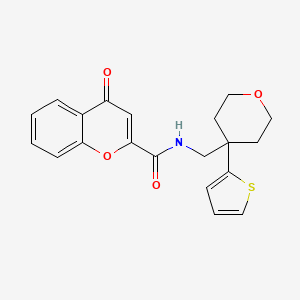

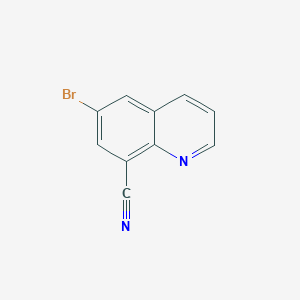

![molecular formula C22H19Cl2N7O B2600195 (4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2,5-dichlorophenyl)methanone CAS No. 920230-17-7](/img/structure/B2600195.png)

(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2,5-dichlorophenyl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound (4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2,5-dichlorophenyl)methanone is a complex organic molecule that contains several functional groups and rings . It belongs to the class of triazolopyrimidines, which are known for their versatile biological activities .

Synthesis Analysis

The synthesis of similar triazolopyrimidines involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the synthesized compounds are established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .Molecular Structure Analysis

Triazole compounds, including triazolopyrimidines, are five-membered aromatic azole chains containing two carbon and three nitrogen atoms . They are readily capable of binding in the biological system with a variety of enzymes and receptors .Chemical Reactions Analysis

Triazolopyrimidines are synthesized via reactions involving hydrazonoyl halides, which are widely used as reagents for the synthesis of heterocyclic compounds . They can undergo condensation reactions and serve as precursors of nitrilimines, which can undergo cycloaddition with dipolarophiles .Wissenschaftliche Forschungsanwendungen

Synthesis and Antimicrobial Activities

- Research on related triazolo[4,5-d]pyrimidine derivatives shows significant antimicrobial activity. A study by El-Agrody et al. (2001) explored the synthesis of various triazolo[1,5-c]pyrimidine-13-ones and their antimicrobial efficacy, demonstrating the potential of these compounds in developing new antimicrobial agents (El-Agrody et al., 2001).

Heterocyclic Chemistry and Drug Development

- A study by Bektaş et al. (2007) focused on the synthesis of novel 1,2,4-triazole derivatives, highlighting the versatility of heterocyclic chemistry in drug development. These compounds were evaluated for their antimicrobial activities, indicating the broad potential of such derivatives in pharmaceutical research (Bektaş et al., 2007).

Antimicrobial and Antitumor Potential

- Patel et al. (2011) synthesized new pyridine derivatives, including compounds related to piperazine and triazolo[4,5-d]pyrimidine, and assessed their in vitro antimicrobial activities. This study highlights the potential of such compounds in developing new antimicrobial and possibly antitumor agents (Patel et al., 2011).

Molecular Structure Analysis

- The molecular structure and synthesis of triazolo[4,5-d]pyrimidine derivatives have been extensively studied, with a focus on their potential biological activities. For instance, Hwang et al. (2006) reported on the synthesis and molecular structure of a specific triazolo[4,5-d]pyrimidine derivative, providing insights into the structural requirements for biological activity (Hwang et al., 2006).

Wirkmechanismus

Zukünftige Richtungen

The future directions for this compound could involve further exploration of its biological activities and potential applications in medicine, given the known activities of similar triazolopyrimidines . Further studies could also aim to optimize its synthesis and explore its mechanism of action in more detail.

Eigenschaften

IUPAC Name |

[4-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-(2,5-dichlorophenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19Cl2N7O/c23-16-6-7-18(24)17(12-16)22(32)30-10-8-29(9-11-30)20-19-21(26-14-25-20)31(28-27-19)13-15-4-2-1-3-5-15/h1-7,12,14H,8-11,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFDMNQGDOXDGFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=NC3=C2N=NN3CC4=CC=CC=C4)C(=O)C5=C(C=CC(=C5)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19Cl2N7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Dispiro[3.1.36.14]decan-8-ylacetic acid](/img/structure/B2600114.png)

![11-(Adamantan-1-yl)-8-thia-3,10-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaene-4,6-diol](/img/structure/B2600117.png)

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-cyclohexyloxalamide](/img/structure/B2600118.png)

![2-{[(4-Bromo-2-methylphenyl)amino]methyl}-6-methoxyphenol](/img/structure/B2600120.png)

![2-(8-(4-chlorophenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2600124.png)

![2-[2-({2-[(4-ethylphenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-(4-methylbenzyl)acetamide](/img/structure/B2600128.png)

![(Z)-ethyl 2-(1-(3-((3-allyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate](/img/structure/B2600133.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2600135.png)